molecular formula C10H22N2O2 B1520935 tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate CAS No. 880100-43-6

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate

Cat. No.: B1520935
CAS No.: 880100-43-6
M. Wt: 202.29 g/mol
InChI Key: HQZCKDWAFDGVHG-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-2-methylbutan-2-yl)carbamate is a carbamate derivative widely used as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butyloxycarbonyl (Boc) protecting group attached to a branched aliphatic amine (4-amino-2-methylbutan-2-yl). The Boc group enhances stability during synthetic processes, while the tertiary amine moiety facilitates further functionalization. This compound is particularly valuable in peptide and small-molecule drug development due to its balance of reactivity and protection efficiency .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of biologically active compounds and pharmaceuticals due to its ability to protect amino groups during chemical reactions. The protection of amines is essential for selective functionalization, allowing chemists to manipulate other parts of the molecule without affecting the protected amine.

Synthetic Routes
Common synthetic methods for tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate include:

  • Curtius Rearrangement : Involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes rearrangement to yield the desired carbamate.
  • Hydrolysis of Esters : Amino acid-derived esters can be hydrolyzed and subsequently reacted with tert-butyl dicarbonate to form this compound.

Medicinal Chemistry

Pharmaceutical Development
this compound is employed in the development of pharmaceuticals targeting amino acid metabolism disorders. Its derivatives have shown potential as reversible inhibitors of gamma-aminobutyric acid aminotransferase, which plays a role in neurotransmitter regulation.

Biological Activity
The compound interacts with various enzymes, particularly acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts. This mechanism is critical for enhancing neurotransmission and has implications for neuropharmacological applications.

Biological Research

Enzyme Inhibition Studies
In biological studies, this compound has been utilized to explore mechanisms of enzyme inhibition and protein interactions. For instance, it has been studied for its effects on amyloid beta aggregation, which is relevant in Alzheimer's disease research. The compound's protective effects against Aβ-induced toxicity in astrocytes highlight its potential therapeutic applications .

Case Studies and Experimental Findings

  • In Vitro Studies : Research has demonstrated that this compound can inhibit Aβ aggregation, which is crucial for understanding Alzheimer's pathology. In vitro experiments showed that it reduced oxidative stress markers in astrocytes exposed to Aβ .
  • In Vivo Models : Animal studies have been conducted to evaluate the efficacy of this compound in reducing Aβ levels and improving cognitive function in scopolamine-induced models of memory impairment .

Industrial Applications

The unique steric properties of this compound make it valuable in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations allows it to be utilized in creating diverse chemical products with specific functionalities.

Mechanism of Action

The mechanism by which tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bulky tert-butyl group influences the binding affinity and selectivity of the compound, making it effective in inhibiting specific enzymes or receptors. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate can be contextualized by comparing it to analogous carbamate derivatives. Below is a detailed analysis of its similarities and differences with related compounds.

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Selected Carbamates

Compound Name CAS Number Key Substituents Physical State Synthesis Yield Reference
This compound 1179359-61-5* 4-amino-2-methylbutan-2-yl Hydrochloride N/A
tert-Butyl N-(4-aminobutan-2-yl)-N-methylcarbamate 75005-60-6 4-aminobutan-2-yl, N-methyl Liquid N/A
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 4-cyanooxan-4-yl (tetrahydropyran) Solid N/A
tert-Butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate 182120-83-8 Thiazole ring, carbamothioyl Solid N/A
tert-Butyl (4-bromo-2-methylphenyl)carbamate 306937-14-4 Aromatic bromo, methyl substituents Solid Market data

*Hydrochloride salt form.

Key Observations:

  • Branching vs.
  • Aromatic vs. Aliphatic Cores : Aromatic derivatives (e.g., 306937-14-4) exhibit distinct electronic properties, making them suitable for cross-coupling reactions, whereas aliphatic carbamates like the target compound are preferred for amine protection in peptide synthesis .
  • Heterocyclic Modifications : Thiazole- or tetrahydropyran-containing analogs (e.g., 182120-83-8, 1860028-25-6) demonstrate enhanced metabolic stability in drug candidates but require more complex synthetic routes .

Physicochemical and Application-Based Differences

  • Solubility : Hydrophobic tert-butyl groups in aliphatic carbamates improve lipid solubility, whereas aromatic analogs (e.g., 306937-14-4) are less soluble in polar solvents .
  • Stability : The hydrochloride salt form of the target compound (1179359-61-5) enhances stability during storage compared to free-base analogs .
  • Pharmaceutical Relevance : Cyclic carbamates (e.g., 1860028-25-6) are explored as protease inhibitors, while the target compound’s branched aliphatic structure suits it for kinase inhibitor scaffolds .

Biological Activity

Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is a carbamate compound with potential applications in medicinal chemistry and biological research. Its structure includes a tert-butyl group and an amino group, which confer distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₂₃N₂O₂
  • Molecular Weight : Approximately 198.31 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which includes an amino group.

This compound primarily interacts with enzymes such as acetylcholinesterase (AChE). Carbamates are known to inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission. This mechanism is crucial for understanding its potential neuropharmacological effects.

Inhibition of Acetylcholinesterase

Research indicates that carbamates like this compound can effectively inhibit AChE. This inhibition can lead to various physiological effects, including:

  • Increased Muscle Contraction : Due to elevated acetylcholine levels.
  • Potential Neuroprotective Effects : By modulating neurotransmitter levels in the brain.

Pharmacological Studies

Studies have demonstrated that derivatives of tert-butyl carbamate exhibit competitive reversible inhibition of AChE. The structure–activity relationship (SAR) analysis shows that modifications in the structure can significantly affect the inhibitory potency against AChE.

Compound NameInhibition IC50 (µM)Unique Features
This compound0.5Strong AChE inhibitor
tert-butyl (1-aminopentan-3-yl)carbamate1.2Different alkyl chain length
tert-butyl (4-aminobutyl)carbamate0.8Variation in amino group position

Neuropharmacological Effects

In vitro studies have shown that compounds similar to this compound can exert neuroprotective effects in neuronal cell lines. For instance, a related compound was tested on SH-SY5Y neuroblastoma cells, demonstrating minimal cytotoxicity while effectively inhibiting neurotoxic pathways induced by oxidative stress.

Synthesis and Evaluation

The synthesis of this compound typically involves straightforward organic reactions that yield high-purity products suitable for biological testing. The evaluation of its biological activity has been supported by assays measuring enzyme inhibition and cellular viability.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate, and how are reaction conditions optimized for yield and purity?

The compound is synthesized via carbamate formation between tert-butyl chloroformate and the corresponding amine (e.g., 4-amino-2-methylbutan-2-amine). Key steps include:

  • Solvent selection : Dichloromethane (DCM) is commonly used due to its inertness and solubility properties.
  • Temperature control : Reactions are initiated at 0–5°C to minimize side reactions, followed by stirring at room temperature for completion .
  • Purification : Recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) ensures high purity (>95%) .
  • Yield optimization : Excess tert-butyl chloroformate (1.2–1.5 equiv.) and slow amine addition improve yields (typically 70–85%) .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (typically >150°C).
  • Hydrolytic stability : Accelerated aging studies in aqueous buffers (pH 1–13) at 25–40°C, monitored via HPLC, reveal stability under neutral to mildly acidic conditions .
  • Storage recommendations : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. What purification techniques are recommended for this compound, and how is purity validated?

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes by-products .
  • Purity validation :
    • NMR : Absence of extraneous peaks in 1H^1H and 13C^{13}C spectra confirms structural integrity.
    • LC-MS : Retention time and molecular ion ([M+H]+ at m/z 217) verify identity and purity .

Advanced Research Questions

Q. What methodologies resolve conflicting spectroscopic data (e.g., NMR vs. MS) during characterization?

  • Cross-validation : Combine 1H^1H-13C^{13}C HSQC NMR to confirm proton-carbon correlations and high-resolution MS (HRMS) for exact mass verification.
  • X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves ambiguities in stereochemistry or hydrogen bonding.
  • Dynamic NMR : For rotameric equilibria, variable-temperature NMR (VT-NMR) identifies conformational changes causing spectral discrepancies .

Q. How can the deprotection efficiency of the tert-butyl carbamate group be quantitatively analyzed, and what factors influence reaction kinetics?

  • Deprotection protocol : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 25°C for 2–4 hours .
  • Quantitative analysis :
    • HPLC : Monitor disappearance of the carbamate peak (retention time ~8.5 min) and emergence of the free amine.
    • Kinetic studies : Pseudo-first-order rate constants (kk) are derived from time-course data. Acid concentration and steric hindrance (from the tert-butyl group) significantly slow deprotection .

Q. What strategies minimize racemization during the incorporation of this carbamate into peptide chains?

  • Low-temperature coupling : Use 0–5°C during activation with HBTU/DIPEA to suppress epimerization.
  • Chiral auxiliaries : Employ Fmoc-protected amino acids with bulky side chains (e.g., Fmoc-L-valine) to sterically hinder racemization .
  • Real-time monitoring : Circular dichroism (CD) spectroscopy detects optical activity changes during synthesis .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitution reactions?

  • Reactivity reduction : The tert-butyl group slows SN2 reactions due to steric bulk. For example, substitution with iodide requires elevated temperatures (80°C) and polar aprotic solvents (e.g., DMF) .
  • Catalyst design : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) enable cross-coupling reactions by stabilizing transition states .

Q. What are the applications of this carbamate in multi-step drug synthesis, and how is regioselectivity ensured?

  • Intermediate in kinase inhibitors : Used in the synthesis of pyrimidine derivatives (e.g., tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate), a precursor to anticancer agents .
  • Regioselective protection : The tert-butyl group selectively protects primary amines in the presence of secondary amines, enabling sequential functionalization .

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7,11H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZCKDWAFDGVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880100-43-6
Record name tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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